molecular formula C19H21N3O4S B6440966 4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549014-20-0

4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No. B6440966
CAS RN: 2549014-20-0
M. Wt: 387.5 g/mol
InChI Key: JDWSGDMWZYGJGE-UHFFFAOYSA-N
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Description

The compound “4-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide” is a complex organic molecule. It contains a tetrahydronaphthalene sulfonyl group attached to an azetidine ring, which is further connected to a pyridine carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the tetrahydronaphthalene sulfonyl chloride . This could then be used to introduce the sulfonyl group to the azetidine ring. The final step would likely involve coupling the azetidine with the pyridine carboxamide .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The tetrahydronaphthalene ring provides a rigid, hydrophobic core, while the sulfonyl, azetidine, and carboxamide groups introduce polar characteristics and potential sites for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reaction conditions and the specific reagents used . The sulfonyl group could potentially undergo substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of both polar and nonpolar groups within the molecule suggests that it could have interesting solubility properties. The exact properties would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available data. As with any chemical, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

4-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c20-19(23)18-10-15(7-8-21-18)26-16-11-22(12-16)27(24,25)17-6-5-13-3-1-2-4-14(13)9-17/h5-10,16H,1-4,11-12H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWSGDMWZYGJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)OC4=CC(=NC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

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